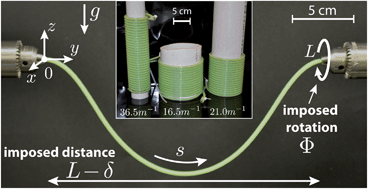Contorting a heavy and naturally curved elastic rod
Soft Matter Pub Date: 2013-05-30 DOI: 10.1039/C3SM50873K
Abstract
We investigate how the configurations obtained from the writhing of a heavy elastic rod are influenced by its intrinsic natural curvature. To this end, we perform a combination of numerics and precision model experiments on the compression or twisting of a thin rod. The ‘softness’ of these single elastic filaments stems from their slenderness (high aspect ratio), which allow for geometrically nonlinear compliant modes that can accommodate large deformations. We uncover the original mechanism that the presence of a body force (gravity in our case) delays the effect of natural curvature, which results from the complex interplay between geometrical constraints, elasticity and weight. We rationalize our experimental results by coupling the predictive power of a numerical method of our own, with classic theory for elastic rods under large deformations. This preponderance of geometry is relevant in systems over a wide range of length scales where curvature and body-forces often co-exist; from engineered rod-like structures such as wires, cables, and pipelines, to natural


Recommended Literature
- [1] Uptake and depuration of carbon- and boron nitride-based nanomaterials in the protozoa Tetrahymena thermophila†
- [2] Chemical bonds involving d-orbitals. Part I
- [3] 1,4-Bis(1,3-dioxo-2-indenylidene)cyclohexane: polymorphism, gas phase oxidation and enol form mediated radical formation in the solid state†
- [4] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy
- [5] Cumulative indexes
- [6] Bacteriological
- [7] A sensitive fluorescent sensor for the detection of endogenous hydroxyl radicals in living cells and bacteria and direct imaging with respect to its ecotoxicity in living zebra fish†
- [8] Correction: Recent advances in the methanol synthesis via methane reforming processes
- [9] Ag nanoparticle embedded Cu nanoporous hybrid arrays for the selective electrocatalytic reduction of CO2 towards ethylene†
- [10] Imaging atomic motion of light elements in 2D materials with 30 kV electron microscopy†










